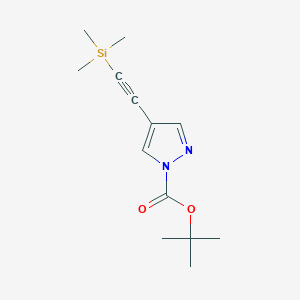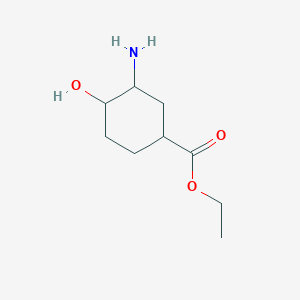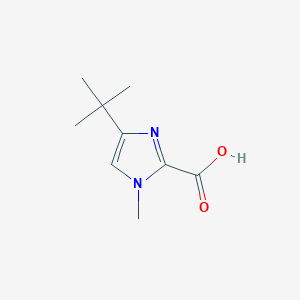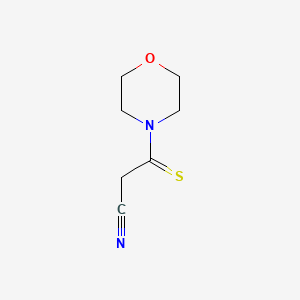
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium azide, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biochemistry: It is employed in the synthesis of DNA and RNA analogs for biochemical research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide can be compared with other tetrazole derivatives, such as:
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: This compound also contains a tetrazole ring and exhibits similar chemical reactivity but has different biological applications.
Losartan Potassium: A well-known tetrazole derivative used as an antihypertensive agent.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
6399-47-9 |
|---|---|
Molekularformel |
C3H4ClN5O |
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
2-chloro-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C3H4ClN5O/c4-1-2(10)5-3-6-8-9-7-3/h1H2,(H2,5,6,7,8,9,10) |
InChI-Schlüssel |
HAZFRPCINVUQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC1=NNN=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)

![7-Methoxybenzo[d]isothiazole](/img/structure/B8770935.png)





